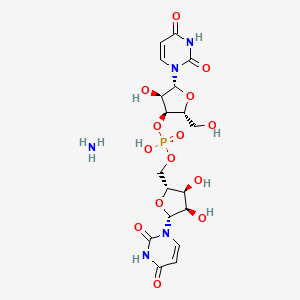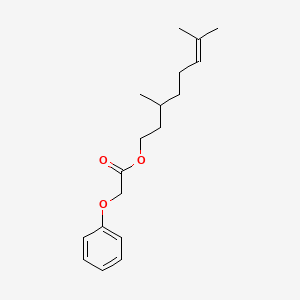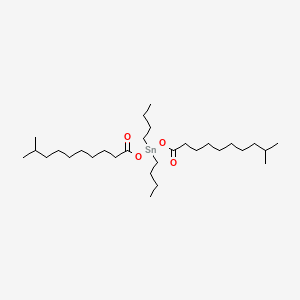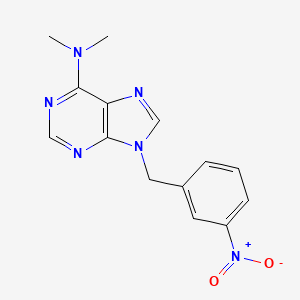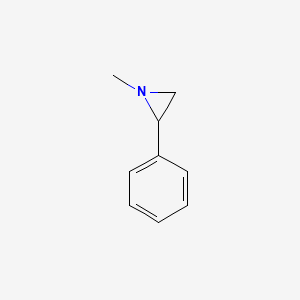
Phenyl-N-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-N-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its high ring strain, which makes it a versatile building block in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-N-methylaziridine can be synthesized through several methods. One common approach involves the reaction of phenylmethylamine with an epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, leading to ring closure and formation of the aziridine ring.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the ring closure. Catalysts such as transition metals may be employed to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-N-methylaziridine undergoes a variety of chemical reactions due to its strained ring structure. These include:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can participate in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines and ring-opened products.
Aplicaciones Científicas De Investigación
Phenyl-N-methylaziridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: this compound derivatives have shown potential as anticancer agents due to their ability to interact with DNA and proteins.
Industry: It is used in the production of polymers and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism of action of phenyl-N-methylaziridine involves its high ring strain, which makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. These interactions can result in the inhibition of enzyme activity or the induction of cellular damage, which is the basis for its potential anticancer activity .
Comparación Con Compuestos Similares
- Ethyl-N-methylaziridine
- Phenyl-N-ethylaziridine
- Methyleneaziridines
Propiedades
Número CAS |
4164-25-4 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
1-methyl-2-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
NTWLTKMOHDXNCK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
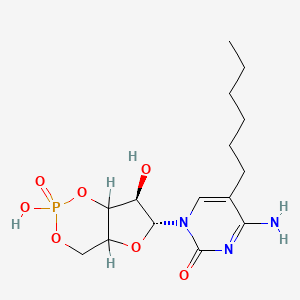

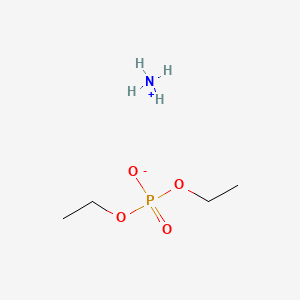
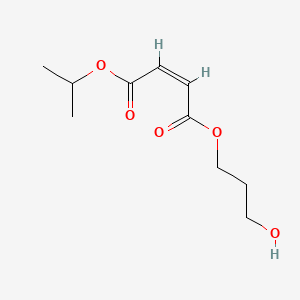
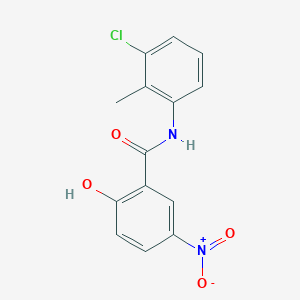
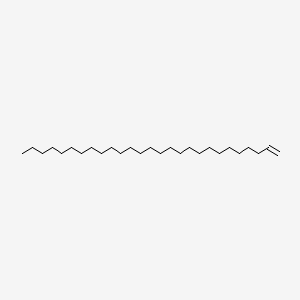
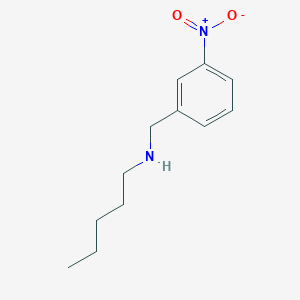
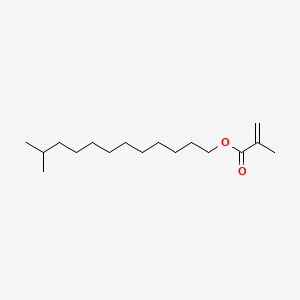
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
